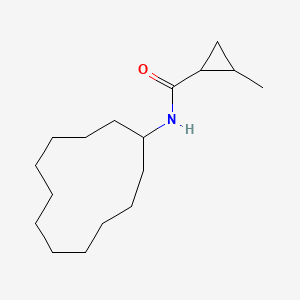![molecular formula C12H14N2O4 B6057124 ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B6057124.png)
ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that is commonly used in scientific research. It is a derivative of ferulic acid, which is a naturally occurring compound found in many plants. Ethyl ferulate has been studied for its potential therapeutic properties, as well as its use as a research tool in various areas of biology and chemistry.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate is not fully understood, but it is believed to work by modulating various signaling pathways in the body. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes, which may help to prevent oxidative damage. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to inhibit the activity of various enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
Ethyl ferulate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which may be beneficial in the prevention and treatment of a number of diseases. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate in lab experiments include its low toxicity, ease of synthesis, and wide range of potential applications. However, there are also limitations to its use, including its limited solubility in water and its potential to interfere with certain assays.
Direcciones Futuras
There are a number of potential future directions for research on ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanism of action of ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate and to identify potential new applications for this compound in biology and chemistry.
Métodos De Síntesis
Ethyl ferulate can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of ferulic acid with hydrazine to form the hydrazone derivative, which is then esterified with ethanol to produce ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of ferulic acid to ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate.
Aplicaciones Científicas De Investigación
Ethyl ferulate has been studied for its potential therapeutic properties in a number of areas, including cancer, cardiovascular disease, and inflammation. It has been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the prevention and treatment of these conditions. In addition, ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate ferulate has been studied for its use as a research tool in various areas of biology and chemistry, including as a fluorescent probe for imaging studies.
Propiedades
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8+,14-13? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCCVJIVDUBHRD-AQPHZECDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(5-benzyl-1H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B6057057.png)

![5-amino-3-[(2-chlorobenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6057062.png)
![1-methyl-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B6057093.png)
![[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6057106.png)
![2-(3-methoxyphenyl)-1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6057113.png)
![2-{1-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057117.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-naphthamide](/img/structure/B6057119.png)
![4-(3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6057129.png)


![ethyl 1-[1-methyl-2-(5-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6057142.png)

![1-methyl-N,N'-bis[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-1H-pyrazole-3,4-dicarboxamide](/img/structure/B6057153.png)